6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one
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Overview
Description
6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one typically involves the following steps:
Starting Material: The synthesis begins with 6,7-difluoroquinazolin-4-one.
Nucleophilic Substitution: The 7-fluoro atom is substituted with a cyclic secondary amine, such as piperazine, through nucleophilic aromatic substitution.
Amidification: The 3-NH group undergoes amidification with 2-chloroethylamine to introduce the piperazin-1-ylethyl side chain.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine side chain.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluoro or piperazine positions .
Scientific Research Applications
6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one involves:
Molecular Targets: The compound targets enzymes such as DNA-PK (DNA-dependent protein kinase) and topoisomerases, which are crucial for DNA replication and repair.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt DNA synthesis and repair, leading to cell death in rapidly proliferating cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinolones: Similar in structure and function, quinolones are well-known antibacterial agents.
Isothiazoloquinolones: These compounds have shown superior antibacterial activity compared to quinolones.
3-Aminoquinazolin-2,4-diones: These compounds also target type II topoisomerases but have a unique binding interaction that increases activity against resistant strains.
Uniqueness
6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit DNA-PK and topoisomerases makes it a promising candidate for further research in antimicrobial and anticancer therapies .
Properties
IUPAC Name |
6-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c15-11-1-2-13-12(9-11)14(20)19(10-17-13)8-7-18-5-3-16-4-6-18/h1-2,9-10,16H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLAGZKVIWPPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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